molecular formula C12H13F2NO3S B2484334 (3,4-Difluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone CAS No. 1705765-07-6

(3,4-Difluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone

Cat. No.: B2484334
CAS No.: 1705765-07-6
M. Wt: 289.3
InChI Key: WXBMCPVVYIOXBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Difluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone is a fluorinated aryl ketone derivative featuring a pyrrolidine scaffold substituted with a methylsulfonyl group. The methylsulfonyl group acts as a strong electron-withdrawing substituent, influencing electronic distribution, solubility, and binding affinity in pharmacological contexts.

Properties

IUPAC Name

(3,4-difluorophenyl)-(3-methylsulfonylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO3S/c1-19(17,18)9-4-5-15(7-9)12(16)8-2-3-10(13)11(14)6-8/h2-3,6,9H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBMCPVVYIOXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)C(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.

    Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using reagents like methylsulfonyl chloride under basic conditions.

    Attachment of the Difluorophenyl Group: The final step involves coupling the difluorophenyl group to the pyrrolidine ring, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would be optimized for scale, yield, and cost-efficiency. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions might target the difluorophenyl group or the carbonyl group, resulting in various reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine atoms on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3,4-Difluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be explored for its potential as a bioactive molecule. Its structural features could make it a candidate for enzyme inhibition studies or as a ligand in receptor binding assays.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, analgesic, and anticancer activities.

Industry

In the industrial sector, this compound might find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (3,4-Difluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog 1: 2-(1-(4-Amino-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one

  • Structural Features: This compound (MW: 536.4 g/mol) shares fluorinated aromatic systems but incorporates a pyrazolo-pyrimidin core and a chromen-4-one scaffold instead of a pyrrolidine-methanone backbone.
  • Physical Properties: Higher melting point (303–306°C) compared to typical methanone derivatives, likely due to extended π-conjugation and crystallinity .
  • Applications : The presence of boronic acid intermediates and palladium catalysts suggests use in targeted drug discovery, possibly as a kinase inhibitor .

Structural Analog 2: (1,4-Dihydroxy-3-phenyl-2-naphthalenyl)phenylmethanone

  • Structural Features : Features a naphthalenyl group with dihydroxy and phenyl substituents (MW: 340.37 g/mol). The absence of fluorine or sulfonyl groups reduces electron-withdrawing effects compared to the target compound.
  • Physical Properties : Lower molecular weight and hydroxy groups may enhance hydrogen bonding, increasing aqueous solubility relative to the sulfonyl-containing target compound.
  • Hazard Profile: Safety data highlight risks of irritation, suggesting industrial or non-pharmaceutical applications, unlike the target compound’s inferred medicinal chemistry role .

Structural Analog 3: Anhydrous Crystalline (Thiopyran-Pyrrolidinyl Methanone)

  • The sulfonyl group in the target compound contrasts with the thiopyran’s dioxo-sulfur group, affecting redox stability and bioavailability.

Data Tables

Property Target Compound Analog 1 Analog 2 Analog 3
Molecular Weight (g/mol) ~340–360 (estimated) 536.4 340.37 Not specified
Key Substituents 3,4-Difluorophenyl, methylsulfonyl Fluorophenyl, pyrazolo-pyrimidin Dihydroxy-naphthalenyl Thiopyran, oxazine
Melting Point Not reported 303–306°C Not reported Crystalline form emphasized
Synthetic Method Likely nucleophilic substitution Suzuki-Miyaura coupling Not specified Crystallization techniques
Applications Potential drug intermediate Kinase inhibition candidate Industrial/chemical Pharmaceutical formulations

Discussion of Findings

  • Structural Impact : Fluorine and sulfonyl groups in the target compound enhance metabolic stability and polarity compared to Analog 2’s hydroxy-naphthalenyl system. Analog 1’s extended heterocyclic core may improve target binding but reduce synthetic accessibility.
  • Physical Properties : Analog 1’s high melting point underscores the role of aromaticity in stability, while Analog 3’s crystalline form highlights formulation advantages. The target compound’s properties likely balance solubility and bioavailability.
  • Applications : The target compound’s structure aligns with medicinal chemistry trends for kinase inhibitors or anti-inflammatory agents, whereas Analog 3’s explicit pharmaceutical use supports its therapeutic relevance .

Biological Activity

(3,4-Difluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Synthesis

The synthesis of this compound involves several key steps that utilize various reagents and conditions. The compound can be synthesized through a multi-step process that includes the formation of the pyrrolidine ring and subsequent functionalization with the difluorophenyl and methylsulfonyl groups.

Synthetic Route Overview:

  • Formation of Pyrrolidine: The precursor pyrrolidine can be synthesized from readily available amines and carbonyl compounds.
  • Introduction of Methylsulfonyl Group: This step typically involves the use of sulfonyl chlorides in the presence of a base to facilitate nucleophilic substitution.
  • Attachment of Difluorophenyl Group: This can be achieved through coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or organotin reagents.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent.

Anticancer Activity

Recent studies indicate that this compound exhibits significant antiproliferative effects against several cancer cell lines, including HeLa and A549 cells.

  • IC50 Values: The compound demonstrated IC50 values in the low micromolar range, indicating potent activity against these cancer cell lines. For instance, an IC50 of 226 µg/mL was reported against HeLa cells, suggesting effective inhibition of cell proliferation .

The mechanism by which this compound exerts its effects appears to involve interference with microtubule dynamics. This disruption leads to mitotic arrest and subsequent apoptosis in cancer cells.

Case Studies

Several case studies have explored the pharmacological potential of this compound:

  • Study on HeLa Cells:
    • Objective: To evaluate the antiproliferative effects.
    • Findings: The compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways.
  • Study on A549 Cells:
    • Objective: To assess cytotoxicity and mechanism.
    • Findings: Results indicated that the compound caused G2/M phase arrest and increased levels of reactive oxygen species (ROS), leading to cell death.

Comparative Biological Activity Table

CompoundCell LineIC50 (µg/mL)Mechanism
This compoundHeLa226Microtubule disruption
This compoundA549242.52ROS generation

Q & A

Q. How does stereochemistry influence target binding and metabolic stability?

  • Methodological Answer : Synthesize enantiomers via chiral chromatography or asymmetric catalysis. Compare IC₅₀ values in enzyme assays and metabolic half-lives in hepatic microsome studies . Use NOESY NMR to correlate stereochemistry with conformational preferences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.